![molecular formula C21H20BrN3O3 B2781914 ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890638-65-0](/img/structure/B2781914.png)
ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl 2-(2-bromophenyl)acetamide, has been reported . It has an empirical formula of C10H12BrNO and a molecular weight of 242.11 . The InChI key is HYTTXEGJFDEPEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl 2-(2-bromophenyl)acetamide, have been reported . It is a solid with a molecular weight of 242.11 .Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its derivatives have been involved in the synthesis of complex molecules. For example, studies have demonstrated the preparation of 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines through reactions involving similar ethyl acetate compounds (Elnagdi et al., 1988). Another research presented the synthesis of (1-benzyl-2(3H)-benzimidazolon-3-yl) acetic acid derivatives, evaluating their antinociceptive activity, showcasing the potential biomedical applications of these compounds (Nacak et al., 1999).
Anti-tumor Applications
A greener synthesis method using hydrogen peroxide in ethyl acetate for the preparation of alicyclic ring-fused benzimidazoles and benzimidazolequinones highlighted the compound's role in producing anti-tumor derivatives (Sweeney et al., 2017).
Antimicrobial Activity
Derivatives of ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate have been synthesized and tested for their antimicrobial properties. For instance, a study synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated them for antimicrobial activity, finding some derivatives to exhibit significant activity against bacteria and fungi (Salahuddin et al., 2017).
Synthetic Methodologies
Research has also focused on developing novel synthetic routes and methodologies involving this compound. An example is the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures with potential biological activities (Tverdokhlebov et al., 2005).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNTVUUWKPGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate |
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